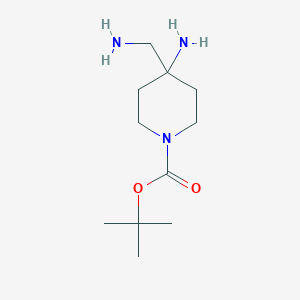
3-Tridecylhexadecanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tridecylhexadecanoic Acid Methyl Ester: is a long-chain fatty acid ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is synthesized from 3-tridecylhexadecanoic acid and methanol. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tridecylhexadecanoic Acid Methyl Ester typically involves the esterification of 3-tridecylhexadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Tridecylhexadecanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: 3-Tridecylhexadecanoic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: The corresponding alcohol.
Scientific Research Applications
Chemistry: In chemistry, 3-Tridecylhexadecanoic Acid Methyl Ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other complex molecules.
Biology: In biological research, this ester is studied for its role in lipid metabolism and its effects on cellular processes. It is also used in the study of membrane dynamics due to its long-chain fatty acid structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in studies related to antimicrobial activity and anti-inflammatory properties.
Industry: Industrially, this ester is used in the production of biodiesel. It is also employed as a lubricant and in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 3-Tridecylhexadecanoic Acid Methyl Ester involves its interaction with cellular membranes. Its long-chain fatty acid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can disrupt cellular processes, leading to effects such as antimicrobial activity. The ester can also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl Palmitate: Another long-chain fatty acid ester with similar properties but a shorter carbon chain.
Methyl Stearate: Similar in structure but with a different carbon chain length.
Methyl Oleate: An unsaturated fatty acid ester with different chemical reactivity due to the presence of a double bond.
Uniqueness: 3-Tridecylhexadecanoic Acid Methyl Ester is unique due to its specific carbon chain length and structure, which confer distinct physical and chemical properties. Its long-chain structure makes it particularly effective in applications requiring high hydrophobicity and stability.
Properties
IUPAC Name |
methyl 3-tridecylhexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBQTABKHPZPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














